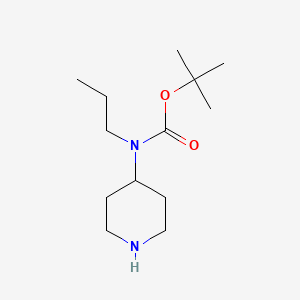

tert-butyl N-(piperidin-4-yl)-N-propylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-piperidin-4-yl-N-propylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-10-15(11-6-8-14-9-7-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWHFJVFMAHKRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C1CCNCC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl N Piperidin 4 Yl N Propylcarbamate

Stereoselective Synthesis of Piperidin-4-yl Precursors for tert-butyl N-(piperidin-4-yl)-N-propylcarbamate

The stereochemistry of the piperidine (B6355638) ring can be critical for the biological activity of its derivatives. nih.gov Therefore, methods that allow for the precise control of stereocenters during the synthesis of the piperidin-4-yl precursor are highly valuable. A common precursor for the target molecule is a 4-aminopiperidine (B84694) derivative, which can be synthesized from piperidin-4-one or related structures.

Asymmetric Approaches to 4-Substituted Piperidines

Asymmetric synthesis is crucial for producing enantiomerically pure compounds. wikipedia.org Several catalytic asymmetric methods can be employed to generate chiral 4-substituted piperidine precursors.

Asymmetric Hydrogenation: One of the most powerful methods for creating stereocenters is asymmetric hydrogenation. nih.gov Substituted pyridines or their partially reduced derivatives (tetrahydropyridines) can be hydrogenated using chiral catalysts, often based on metals like rhodium, iridium, or ruthenium, coordinated to chiral phosphine (B1218219) ligands. nih.govwikipedia.orgyoutube.com This approach can stereoselectively reduce the C=C or C=N bonds in precursors to establish the desired stereochemistry at position 4 of the piperidine ring. nih.gov For instance, the hydrogenation of a suitably substituted tetrahydropyridine (B1245486) can yield a chiral piperidine with high enantiomeric excess (ee). nih.gov

Chemo-enzymatic Methods: Biocatalysis offers a green and highly selective alternative for asymmetric synthesis. Enzymes such as transaminases or imine reductases (IREDs) can be used to convert prochiral ketones (e.g., N-protected piperidin-4-ones) into chiral amines with high optical purity. rsc.org Multi-enzyme cascades can streamline these processes, allowing for the one-pot synthesis of enantiopure protected 3-aminopiperidines from amino alcohols derived from renewable feedstocks like L-lysine. rsc.org

Chiral Auxiliaries: The use of a chiral auxiliary involves temporarily attaching a chiral molecule to the substrate to direct a stereoselective reaction. whiterose.ac.uk For example, an N-sulfinyl amine, such as the Ellman auxiliary, can be condensed with a suitable precursor. The chirality of the auxiliary guides the subsequent nucleophilic additions or cyclization reactions, establishing the stereochemistry of the piperidine ring before the auxiliary is removed. whiterose.ac.uk

| Methodology | Key Reagents/Catalysts | Typical Stereoselectivity | Advantages | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rh, Ir, or Ru complexes with phosphine ligands | Often >90% ee | High efficiency, broad substrate scope | nih.govwikipedia.org |

| Chemo-enzymatic Synthesis | Transaminases, Imine Reductases (IREDs) | Often >99% ee | High selectivity, mild and green conditions | rsc.org |

| Chiral Auxiliaries | Ellman's auxiliary, (S,S)-pseudoephedrine | Often >95% de | Reliable control, diastereomers can be separated | whiterose.ac.uk |

Control of Relative and Absolute Stereochemistry in Piperidine Derivatives

Achieving control over both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is essential when multiple chiral centers are present.

Substrate and Reagent Control: Diastereoselectivity is often achieved by controlling the direction of attack of a reagent on a cyclic precursor. For example, the reduction of a 4-oxopiperidine derivative can be directed by existing stereocenters on the ring or by bulky protecting groups on the ring nitrogen, which favor the formation of one diastereomer over another. whiterose.ac.uk

Catalytic Control: In asymmetric catalysis, the chiral ligand dictates the facial selectivity of the reaction, thereby determining the absolute configuration of the newly formed stereocenter. wikipedia.org For instance, in the hydrogenation of a prochiral enamine precursor to a 4-aminopiperidine, the choice between (R)- or (S)-configured chiral ligands will determine the absolute stereochemistry of the final product. youtube.com

Dynamic Kinetic Resolution: In some cases, a mixture of rapidly equilibrating diastereomers can be converted into a single, desired stereoisomer through a process called dynamic kinetic resolution. For example, a base-catalyzed epimerization can convert an undesired cis-piperidone into the more stable trans isomer, which can then be crystallized directly from the reaction mixture in high purity and yield. nih.gov

Formation of the N-Propyl Tertiary Carbamate (B1207046) Moiety

Once the piperidin-4-yl core is synthesized, the next stage involves the construction of the tertiary carbamate group at the 4-position. A plausible synthetic route involves the initial synthesis of a secondary carbamate, tert-butyl piperidin-4-ylcarbamate, followed by N-alkylation with a propyl group.

Direct N-Alkylation of Secondary Carbamates to Yield N-Propyl Derivatives

The direct alkylation of the nitrogen atom of a secondary carbamate is an efficient method for synthesizing tertiary carbamates. This transformation typically requires a base to deprotonate the carbamate nitrogen, followed by reaction with an alkylating agent like propyl iodide or propyl bromide.

Mild and selective conditions have been developed for this reaction, which are crucial to avoid side reactions. A common and effective method employs cesium carbonate (Cs₂CO₃) as the base and tetrabutylammonium (B224687) iodide (TBAI) as a phase-transfer catalyst in a solvent like dimethylformamide (DMF). organic-chemistry.orgresearchgate.net This system is highly efficient for the N-alkylation of secondary carbamates, providing the desired tertiary carbamates in high yields. researchgate.net The use of cesium carbonate is advantageous as it is a strong enough base to deprotonate the carbamate without causing unwanted side reactions. nih.gov TBAI facilitates the reaction, potentially by increasing the rate of CO₂ incorporation or stabilizing the carbamate anion. nih.govacs.org

| Base | Additive/Catalyst | Alkylating Agent | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Cesium Carbonate (Cs₂CO₃) | Tetrabutylammonium Iodide (TBAI) | Propyl Halide | DMF | High selectivity and efficiency, mild conditions | organic-chemistry.orgresearchgate.net |

| Sodium Hydride (NaH) | None | Propyl Halide | THF/DMF | Strong base, effective but can have lower selectivity | rsc.org |

| Potassium Carbonate (K₂CO₃) | None | Propyl Halide | Acetone/DMF | Milder base, may require higher temperatures | researchgate.net |

Multicomponent Reactions Incorporating Propylamine (B44156) and Piperidin-4-one Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial parts of all components, offer significant advantages in terms of efficiency and atom economy. mdpi.com While a direct MCR to form this compound is not established, MCRs can be used to rapidly assemble the core piperidine structure.

For instance, a one-pot reaction involving an aldehyde, an amine (such as propylamine), and a β-ketoester can lead to the formation of highly substituted piperidines. sciforum.netmdpi.com A plausible strategy could involve a reductive amination of an N-protected piperidin-4-one with propylamine to form the N-propyl-4-aminopiperidine intermediate, which is then protected with a Boc group. Although reductive amination is typically a two-step process (imine formation and reduction), it can often be performed in one pot.

More advanced organocatalytic MCRs can generate complex tetrahydropyridine rings with multiple stereocenters in a highly stereoselective manner. nih.govacs.org For example, a quinine-derived squaramide can catalyze a domino reaction between 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines to yield tetrahydropyridines with excellent enantioselectivity. nih.gov These intermediates can then be further modified to produce the desired piperidine precursor.

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of pharmaceuticals is of growing importance to minimize environmental impact.

Catalyst-Free and Solvent-Free Reactions: The N-Boc protection of amines, a key step in the synthesis, can be performed under solvent-free conditions using recyclable heterogeneous catalysts like Amberlite-IR 120 resin, leading to high yields in very short reaction times. Alternatively, using environmentally benign solvents like polyethylene (B3416737) glycol (PEG) or even just water can eliminate the need for hazardous organic solvents. researchgate.netnih.gov The deprotection of Boc groups can also be achieved using only water at reflux temperatures, avoiding the use of strong acids. ccsenet.orgsemanticscholar.org

Atom Economy: Multicomponent reactions inherently improve atom economy by incorporating most or all of the atoms from the starting materials into the final product, thus reducing waste. mdpi.com Designing the synthesis to be convergent and to proceed through one-pot procedures minimizes intermediate isolation and purification steps, further reducing solvent use and waste generation.

Use of Safer Reagents: The synthesis of the 4-aminopiperidine core can be designed to avoid toxic reagents. For example, employing a Curtius rearrangement as a key step to form the 4-amino group can provide an alternative to using hazardous reagents like diethylaluminum cyanide. nih.gov

By integrating these advanced methodologies, the synthesis of this compound can be achieved with high levels of stereochemical control, efficiency, and sustainability.

Derivatization from Simpler Piperidine Intermediates

The construction of this compound is often achieved by modifying readily available piperidine precursors. The choice of strategy depends on the starting materials and the desired efficiency of the synthetic route.

A common and efficient approach involves the introduction of the propyl group onto a piperidine ring that already contains the necessary amino functionality at the C-4 position, with the ring nitrogen protected. A primary precursor for this strategy is 4-Amino-1-Boc-piperidine.

One of the most effective methods for this transformation is reductive amination . This process involves the reaction of the primary amine of 4-Amino-1-Boc-piperidine with propanal to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (B8407120) (STAB) is a frequently used reducing agent for this purpose due to its mild nature and high selectivity. dtic.mil This two-step, one-pot process is highly efficient for generating secondary amines from aldehydes and primary amines. nih.govbyu.edu

Alternatively, direct N-alkylation can be employed. This involves treating 4-Amino-1-Boc-piperidine with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base. However, this method carries the risk of over-alkylation, potentially leading to the formation of a quaternary ammonium (B1175870) salt or undesired side reactions. Careful control of stoichiometry and reaction conditions is crucial for success.

| Method | Starting Material | Reagents | Typical Conditions | Advantages | Potential Issues |

| Reductive Amination | 4-Amino-1-Boc-piperidine | 1. Propanal2. Sodium triacetoxyborohydride (STAB) | Dichloromethane (B109758) (DCM), Room Temperature | High selectivity, mild conditions, low risk of over-alkylation. dtic.mil | Requires a suitable carbonyl compound. |

| Direct N-Alkylation | 4-Amino-1-Boc-piperidine | Propyl halide (e.g., 1-bromopropane), Base (e.g., K₂CO₃, Et₃N) | Acetonitrile or DMF, Heating | Simple procedure, readily available reagents. | Risk of over-alkylation, potential for side reactions. |

An alternative to modifying a pre-functionalized piperidine is to build the desired functionality sequentially starting from a more basic piperidine scaffold, such as N-Boc-4-piperidone. This approach offers high control over the introduction of substituents.

A powerful and direct route is the reductive amination of N-Boc-4-piperidone with propylamine. researchgate.net In this reaction, the ketone at the C-4 position reacts with propylamine to form an iminium intermediate, which is subsequently reduced by an agent like sodium triacetoxyborohydride (STAB) or through catalytic hydrogenation to yield tert-butyl 4-(propylamino)piperidine-1-carboxylate. This intermediate can then be acylated with di-tert-butyl dicarbonate (B1257347) to form the final product, this compound. A one-pot tandem procedure combining reductive amination with N-Boc protection has been reported as an efficient method for synthesizing N-Boc protected secondary amines. nih.govnih.gov

A more elaborate sequential strategy could begin with 4-aminopiperidine. This pathway highlights the deliberate, step-by-step construction of the target molecule:

Selective Protection of the Exocyclic Amine: The primary amine at C-4 of 4-aminopiperidine is more nucleophilic than the secondary ring amine and can be selectively protected, for example, by forming an imine with benzophenone. google.com

Functionalization of the Ring Nitrogen: The now-free secondary amine in the piperidine ring can be protected with a Boc group by reacting it with di-tert-butyl dicarbonate.

Deprotection of the Exocyclic Amine: The imine protecting group is removed under acidic conditions to regenerate the primary amine at C-4.

N-Propylation: The primary amine is then converted to the N-propyl amine via reductive amination or direct alkylation as described previously.

Final N-Boc Protection: The resulting secondary amine at the C-4 position is protected with a second Boc group to yield the final product.

This multi-step approach, while longer, provides versatility for creating diverse analogs by allowing for different functional groups to be introduced at each step.

| Step | Action | Starting Material | Key Reagents | Intermediate Product |

| 1 | Reductive Amination | N-Boc-4-piperidone | Propylamine, STAB | tert-butyl 4-(propylamino)piperidine-1-carboxylate |

| 2 | N-Boc Protection | tert-butyl 4-(propylamino)piperidine-1-carboxylate | Di-tert-butyl dicarbonate, Base | tert-butyl N-(1-boc-piperidin-4-yl)-N-propylcarbamate |

Protecting Group Strategies in the Synthesis of this compound and its Analogs

Protecting groups are essential tools in multi-step organic synthesis, allowing for the selective reaction of one functional group in the presence of others. fiveable.me The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal.

An orthogonal protecting group strategy involves the use of two or more different types of protecting groups in a single molecule that can be removed under distinct reaction conditions without affecting the others. fiveable.menih.gov This allows for precise, sequential manipulation of different functional groups.

The N-Boc group is a cornerstone of such strategies because it is labile under acidic conditions. It can be used orthogonally with other common protecting groups such as:

Fmoc (9-fluorenylmethoxycarbonyl): This group is base-labile and is typically removed using a solution of piperidine in DMF. wikipedia.org It is stable to the acidic conditions used to cleave Boc groups.

Cbz (Carboxybenzyl) or Bn (Benzyl): These groups are removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). They are stable to both the acidic conditions for Boc removal and the basic conditions for Fmoc removal.

In a hypothetical synthesis of a complex analog of this compound, the piperidine nitrogen could be protected with a Cbz group, while the exocyclic amine is protected with a Boc group. A third functional group elsewhere in the molecule, such as another amine, could be protected with an Fmoc group. This three-tiered orthogonal scheme allows for the selective deprotection and subsequent reaction at any of the three sites in any desired order.

| Protecting Group | Abbreviation | Cleavage Condition | Stability |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) wikipedia.org | Stable to base and hydrogenolysis. |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) wikipedia.org | Stable to acid and hydrogenolysis. |

| Carboxybenzyl (Benzyl chloroformate) | Cbz | Catalytic Hydrogenolysis | Stable to mild acid and base. |

| Benzyl | Bn | Catalytic Hydrogenolysis | Stable to mild acid and base. |

The most common method for Boc deprotection is treatment with a strong acid. wikipedia.org A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is widely used, as is a solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane (B91453) or methanol (B129727). dtic.milpeptide.com These methods are typically fast and efficient, leading to the formation of the corresponding ammonium salt.

While effective, strong acid treatment can be problematic for substrates containing other acid-sensitive functional groups. This has led to the development of alternative, milder, or more selective deprotection methods.

Thermal Deprotection: In some cases, N-Boc groups can be removed by heating in a suitable solvent, often in a continuous flow reactor. This method avoids the use of acid catalysts entirely and can even achieve selectivity between different types of Boc-protected amines (e.g., aryl vs. alkyl) by controlling the temperature. acs.org

Oxalyl Chloride in Methanol: A mild procedure using oxalyl chloride in methanol has been reported for the deprotection of a diverse set of N-Boc compounds. The reactions proceed at room temperature and are often complete within a few hours. nih.gov

| Method | Reagents | Typical Conditions | Notes |

| Strong Acid Cleavage | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Room temperature, 15-60 min | Standard, highly effective method. peptide.com |

| Strong Acid Cleavage | Hydrogen Chloride (HCl) in 1,4-Dioxane or Methanol | Room temperature, 1-4 hours | Commonly used, generates the hydrochloride salt. dtic.mil |

| Thermal Deprotection | Heat in a suitable solvent (e.g., Methanol) | High temperatures (e.g., >200 °C) in a flow reactor | Acid-free conditions; can be selective based on temperature. acs.org |

| Oxalyl Chloride | Oxalyl Chloride in Methanol | Room temperature, 1-4 hours | Mild conditions suitable for some acid-sensitive substrates. nih.gov |

Chemical Reactivity and Mechanistic Studies of Tert Butyl N Piperidin 4 Yl N Propylcarbamate

Reactivity of the Tertiary Carbamate (B1207046) Group

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under many synthetic conditions and its susceptibility to cleavage under specific, controlled protocols. In the case of tert-butyl N-(piperidin-4-yl)-N-propylcarbamate, the tertiary nature of the carbamate influences its reactivity, particularly in cleavage and potential transamidation or transcarbamation reactions.

Mechanistic Pathways of Carbamate Cleavage (e.g., Acidic Hydrolysis, Thermal Decomposition)

Acidic Hydrolysis: The most common method for the cleavage of a Boc group is through acid-catalyzed hydrolysis. The generally accepted mechanism proceeds through protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to yield the corresponding secondary amine, carbon dioxide, and isobutylene. acs.org

| Cleavage Method | Reagents and Conditions | Products | Mechanistic Notes |

| Acidic Hydrolysis | Strong acids (e.g., TFA, HCl) in an organic solvent | N-propylpiperidin-4-amine, CO2, isobutylene | Protonation of the carbamate, formation of a stable tert-butyl cation, and spontaneous decarboxylation of the resulting carbamic acid. acs.org |

| Thermal Decomposition | High temperatures (e.g., 177.5 °C in diphenyl ether for N-arylcarbamates) | N-propylpiperidin-4-amine, CO2, isobutylene | Proceeds via a first-order reaction, likely through a cyclic transition state. nih.gov |

Thermal Decomposition: tert-Butyl carbamates can also undergo thermal cleavage. Studies on t-alkyl N-arylcarbamates have shown that their decomposition at elevated temperatures follows a first-order reaction, yielding carbon dioxide, isobutylene, and the corresponding amine. nih.gov The proposed mechanism involves a cyclic transition state. The thermal stability of this compound is expected to be significant, with decomposition occurring at temperatures likely above 150°C, though specific thermogravimetric data for this compound is not extensively documented.

Transamidation and Transcarbamation Reactions of the Tertiary Carbamate

Transamidation and transcarbamation reactions offer pathways to modify the carbamate group without its complete removal. These reactions typically involve the nucleophilic attack of an amine or alcohol on the carbamate carbonyl, leading to the exchange of the amino or alkoxy group.

While the direct transamidation of unactivated tertiary carbamates is challenging, the activation of the carbamate or the use of specific catalysts can facilitate this transformation. For instance, N-Boc activated secondary amides have been shown to undergo transamidation under mild conditions. organic-chemistry.org Although not a direct analogue, this suggests that under appropriate activating conditions, the tertiary carbamate of this compound could potentially react with primary or secondary amines.

Transcarbamation, the exchange of the alkoxy group, can be achieved with alcohols, often under catalyzed conditions. For example, tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate proceeds smoothly. nih.gov While specific studies on the transcarbamation of this compound are scarce, it is plausible that under forcing conditions or with suitable catalysts, this transformation could be achieved with other alcohols.

Transformations at the Piperidine (B6355638) Ring (N1-position) of this compound

The secondary amine within the piperidine ring (N1-position) is a key site for further functionalization of the molecule. Its nucleophilicity allows for a variety of transformations, including alkylation, acylation, amidation, and sulfonamidation.

N-Alkylation and N-Acylation Reactions on the Piperidine Nitrogen

N-Alkylation: The piperidine nitrogen can be readily alkylated using various alkylating agents in the presence of a base. Common reagents include alkyl halides (iodides and bromides being more reactive) and alkyl triflates. The choice of base is crucial to deprotonate the secondary amine and facilitate the nucleophilic substitution.

| Reaction | Reagent | Base/Catalyst | Solvent | Typical Conditions | Product |

| N-Alkylation | Alkyl Halide (e.g., CH3I, BnBr) | K2CO3, Et3N | Acetonitrile, DMF | Room Temperature to 80 °C | 1-Alkyl-N-propyl-N-(piperidin-4-yl)carbamic acid tert-butyl ester |

| N-Acylation | Acyl Chloride (e.g., Acetyl chloride) | Et3N, Pyridine (B92270) | Dichloromethane (B109758), THF | 0 °C to Room Temperature | 1-Acyl-N-propyl-N-(piperidin-4-yl)carbamic acid tert-butyl ester |

| N-Acylation | Anhydride (e.g., Acetic anhydride) | Et3N, DMAP | Dichloromethane | Room Temperature | 1-Acyl-N-propyl-N-(piperidin-4-yl)carbamic acid tert-butyl ester |

N-Acylation: Acylation of the piperidine nitrogen is a common transformation, typically achieved using acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. These reactions are generally high-yielding and proceed under mild conditions.

Amidation and Sulfonamidation Reactions Involving the Ring Nitrogen

Amidation: The formation of an amide bond at the N1-position can be achieved by coupling the piperidine nitrogen with a carboxylic acid. This reaction typically requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides (e.g., EDC, DCC) often in combination with an additive like HOBt or HOAt to suppress side reactions and improve efficiency.

Sulfonamidation: The piperidine nitrogen can also be functionalized with a sulfonyl group to form a sulfonamide. This is typically accomplished by reacting the amine with a sulfonyl chloride in the presence of a base. This reaction is generally robust and provides stable sulfonamide products. nih.gov

| Reaction | Reagent | Coupling Agent/Base | Solvent | Typical Conditions | Product |

| Amidation | Carboxylic Acid | EDC/HOBt, HATU | DMF, Dichloromethane | Room Temperature | 1-(N-Acyl)-N-propyl-N-(piperidin-4-yl)carbamic acid tert-butyl ester |

| Sulfonamidation | Sulfonyl Chloride (e.g., TsCl, MsCl) | Et3N, Pyridine | Dichloromethane, THF | 0 °C to Room Temperature | 1-(N-Sulfonyl)-N-propyl-N-(piperidin-4-yl)carbamic acid tert-butyl ester |

Stereochemical Integrity and Transformations at the Piperidin-4-yl Stereocenter

The piperidin-4-yl carbon atom in this compound is a prochiral center. If the piperidine ring is substituted in a way that makes the two faces of the ring inequivalent, this center becomes stereogenic. The stereochemical integrity of this center is an important consideration in reactions involving the piperidine ring.

Under neutral or acidic conditions, the stereocenter at C4 is generally stable. However, under strongly basic conditions, there is a potential for epimerization if a proton at an adjacent carbon can be abstracted, leading to the formation of an enolate or a related planar intermediate. In the case of this compound, the protons on the carbons adjacent to the C4 position (C3 and C5) are not particularly acidic. Therefore, epimerization at the C4 position is unlikely under standard reaction conditions for N-alkylation or N-acylation.

Studies on substituted N-Boc-piperidines have shown that the stereochemical integrity is generally maintained during various transformations, provided that strongly basic conditions that could induce epimerization are avoided. nih.gov The conformational preference of the piperidine ring, which is typically a chair conformation, also plays a role in directing the stereochemical outcome of reactions at the ring.

Retention and Inversion of Configuration During Chemical Transformations

Discussions of retention and inversion of configuration are pertinent to reactions involving chiral centers. As this compound is an achiral molecule, these stereochemical concepts would apply to its chiral derivatives, for instance, those bearing substituents on the piperidine ring.

Chemical transformations of chiral N-Boc-piperidine derivatives can proceed with either retention or inversion of configuration, depending on the reaction mechanism. For example, nucleophilic substitution reactions at a stereocenter on the piperidine ring can occur via an S(_N)2 mechanism, which typically results in an inversion of configuration. rsc.orgwikipedia.org Conversely, reactions that proceed through a mechanism where the stereocenter is not directly involved in bond breaking or formation may result in retention of the original configuration.

In the context of reactions involving the nitrogen atom, such as quaternization or oxidation, the stereochemistry of the piperidine ring would be retained as the bonds to the chiral carbon atoms are not affected. However, the introduction of a chiral center, for example through asymmetric synthesis, would lead to specific stereoisomers where subsequent reactions would need to be analyzed for their stereochemical outcome.

Epimerization and Racemization Studies

Epimerization and racemization are processes that involve the change in configuration at one or more stereocenters. For chiral derivatives of this compound, these processes can be influenced by reaction conditions such as temperature, pH, and the presence of catalysts.

Recent studies have demonstrated the light-mediated epimerization of substituted piperidines, including N-alkyl derivatives. acs.orgacs.orgescholarship.orgnih.gov This process, often facilitated by photoredox catalysis, allows for the conversion of a less stable diastereomer into a more stable one. nih.gov For a chiral substituted derivative of this compound, such conditions could lead to a change in the relative stereochemistry of the substituents on the piperidine ring. The general outcome of such epimerization is the formation of the thermodynamically favored isomer.

Racemization, the formation of an equal mixture of enantiomers from a pure chiral compound, can also occur under certain conditions. For instance, the removal of the N-Boc group from a chiral N-Boc-3-substituted piperidine derivative using acidic conditions (e.g., HCl in dioxane) has been observed to cause a slight loss of optical purity, indicating some degree of racemization. youtube.com This suggests that the carbamate linkage can influence the stability of adjacent chiral centers under certain reaction conditions.

Table 1: Factors Influencing Stereochemical Outcome in Piperidine Derivatives

| Process | Influencing Factors | Potential Outcome for Chiral Derivatives |

| Epimerization | Light, photoredox catalyst, temperature | Conversion to the thermodynamically more stable diastereomer |

| Racemization | Acidic or basic conditions, heat | Loss of optical purity |

Functionalization of the Propyl Side Chain

The propyl side chain of this compound offers sites for further chemical modification, which can be valuable for the synthesis of new derivatives with altered physicochemical properties.

C-H Activation and Late-Stage Functionalization Strategies on the Propyl Group

C-H activation represents a powerful strategy for the direct introduction of functionality into otherwise unreactive C-H bonds. youtube.com While much of the research on the C-H activation of N-Boc-piperidines has focused on the piperidine ring itself, rsc.org strategies for the functionalization of N-alkyl groups are also known.

Late-stage functionalization of the propyl group could potentially be achieved through radical-mediated processes. The Hofmann-Löffler-Freytag reaction, for instance, involves the generation of a nitrogen-centered radical from an N-haloamine, which can then abstract a hydrogen atom from a remote carbon, typically at the δ-position, to form a new C-N bond upon cyclization. youtube.comdrugfuture.comnih.govacs.orgresearchgate.net In the case of this compound, this would require prior modification to an N-halo derivative. The intramolecular hydrogen atom transfer would likely favor abstraction from the γ-carbon of the propyl group, potentially leading to the formation of a pyrrolidine (B122466) ring fused to the piperidine nitrogen.

Photocatalytic methods have also emerged for the remote C-H functionalization of amines and amides, which could be applicable to the propyl side chain. columbia.edu These methods often employ a photocatalyst to generate a radical intermediate that can undergo intramolecular hydrogen abstraction and subsequent functionalization.

Introduction of Additional Chemical Functionalities onto the Propyl Moiety

Beyond C-H activation, other methods can be envisioned for introducing functional groups onto the propyl side chain. For instance, oxidation of the terminal methyl group could yield a carboxylic acid, while hydroxylation at one of the methylene (B1212753) positions could introduce a hydroxyl group.

The introduction of new chemical functionalities can significantly impact the biological activity and pharmacokinetic properties of the molecule. reachemchemicals.comnih.govashp.org For example, the addition of a hydroxyl or amino group could increase hydrophilicity and provide a handle for further conjugation.

While specific examples for the functionalization of the propyl group in this compound are scarce, the general reactivity patterns of N-propylamines can provide insights. wikipedia.org The presence of the electron-withdrawing N-Boc group will influence the reactivity of the adjacent nitrogen and the propyl chain.

Table 2: Potential Functionalization Reactions of the Propyl Side Chain

| Reaction Type | Potential Reagents/Conditions | Expected Product |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Carboxylic acid at the terminal carbon |

| Hydroxylation | Cytochrome P450 mimics, certain peroxy acids | Hydroxyl group at various positions |

| Halogenation | N-halosuccinimide under radical conditions | Halogenated propyl chain |

| Amination | Via Hofmann-Löffler-Freytag reaction of a precursor | Pyrrolidine ring formation |

Strategic Utility As a Synthetic Intermediate for Complex Molecules

Building Block for Complex Polycyclic and Heterocyclic Systems

The inherent reactivity of the piperidine (B6355638) moiety within tert-butyl N-(piperidin-4-yl)-N-propylcarbamate makes it a versatile scaffold for the construction of more elaborate ring systems. The presence of the N-propyl group and the Boc-protected amine allows for controlled and selective chemical transformations.

Annulation reactions, which involve the formation of a new ring fused to an existing one, can be effectively carried out using the piperidine core of this compound. The secondary amine of the piperidine ring, once deprotected, can serve as a nucleophile to react with bifunctional electrophiles, leading to the formation of fused heterocyclic systems. For instance, reaction with an α,β-unsaturated ketone followed by intramolecular cyclization can yield bicyclic structures.

While specific examples utilizing the N-propyl derivative are not extensively documented in publicly available literature, the general principle of using N-substituted piperidines in annulation strategies is well-established. nih.gov The N-propyl group can influence the steric and electronic properties of the piperidine nitrogen, potentially affecting the regioselectivity and stereoselectivity of the annulation process.

A generalized scheme for such a reaction is presented below:

Table 1: Generalized Annulation Reaction

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound, α,β-unsaturated ketone | 1. Acidic deprotection (e.g., TFA in DCM) 2. Base-catalyzed Michael addition | Fused bicyclic amine |

Note: This represents a plausible reaction scheme based on established chemical principles, not a directly reported synthesis.

The piperidine ring of this compound can also be a key component in the synthesis of spirocyclic and other fused-ring systems. Spirocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. nih.gov The synthesis of such structures often involves the use of piperidin-4-one derivatives. Although this compound is not a ketone, it can be chemically modified to introduce the necessary functionality for spirocyclization.

Furthermore, the nitrogen atom of the piperidine can participate in intramolecular cyclization reactions to form fused-ring systems. For example, after appropriate functionalization of the carbon skeleton, a palladium-catalyzed intramolecular C-H arylation could be employed to construct complex polycyclic frameworks. rsc.org The N-propyl substituent would remain as a key feature of the final molecule, influencing its conformational properties and biological activity.

Precursor for N-Propyl-N-(piperidin-4-yl)amines

One of the most straightforward and powerful applications of this compound is its role as a protected precursor for the corresponding tertiary amine, N-propyl-N-(piperidin-4-yl)amine. The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

The deprotection of the Boc group from this compound is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). This reaction is generally clean and proceeds with high yield, affording the corresponding tertiary amine as a salt. Subsequent neutralization with a base liberates the free amine, which can then be used in further synthetic steps.

Table 2: Deprotection of this compound

| Reactant | Reagents and Conditions | Product |

| This compound | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | N-propyl-N-(piperidin-4-yl)amine (as TFA salt) |

The selective removal of the Boc group in the presence of other functional groups is a key advantage, allowing for orthogonal protection strategies in the synthesis of complex molecules. researchgate.net

Role in Diversity-Oriented Synthesis and Combinatorial Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecule libraries for high-throughput screening. cam.ac.uknih.govnih.gov The goal of DOS is to efficiently generate a collection of compounds that covers a broad range of chemical space.

This compound, and N-substituted piperidine building blocks in general, are well-suited for use in DOS. cam.ac.uk The piperidine scaffold can be functionalized at multiple positions, and the N-propyl group provides a point of diversity. By employing a variety of reaction partners and synthetic pathways, a large number of distinct molecules can be generated from this single starting material.

For example, the deprotected N-propyl-N-(piperidin-4-yl)amine can be reacted with a library of carboxylic acids, sulfonyl chlorides, or isocyanates to generate a diverse set of amides, sulfonamides, and ureas, respectively. This approach allows for the rapid and efficient generation of a combinatorial library of compounds with potential biological activity. The solid-phase synthesis of N-monosubstituted piperazines, a related class of heterocycles, has been shown to be an effective strategy for library generation. acs.org

Parallel Synthesis Methodologies Leveraging the this compound Scaffold

Parallel synthesis has emerged as a powerful strategy to accelerate the drug discovery process by enabling the simultaneous synthesis of a large number of compounds. The this compound scaffold is well-suited for such methodologies due to the presence of a reactive secondary amine on the piperidine ring (after deprotection of the Boc group) and the potential for modification of the N-propyl group.

One common approach involves the deprotection of the tert-butyloxycarbonyl (Boc) group to liberate the secondary amine of the piperidine ring. This amine can then be subjected to a variety of parallel reactions with a diverse set of building blocks. For instance, a library of amides can be generated by reacting the deprotected piperidine with a collection of carboxylic acids using standard coupling reagents. Similarly, libraries of ureas, sulfonamides, and carbamates can be synthesized by reacting the amine with isocyanates, sulfonyl chlorides, and chloroformates, respectively.

Solid-phase synthesis is another powerful technique that can be employed for the parallel synthesis of derivatives of this compound. In this approach, the scaffold can be immobilized on a solid support, allowing for the use of excess reagents and simplified purification procedures.

Table 1: Exemplar Parallel Synthesis Reactions from the this compound Scaffold

| Reaction Type | Reagent Class | Resulting Functional Group |

| Acylation | Carboxylic Acids | Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Urea Formation | Isocyanates | Urea |

| Carbamate (B1207046) Formation | Chloroformates | Carbamate |

| Reductive Amination | Aldehydes/Ketones | Tertiary Amine |

Scaffold Decoration Strategies for Chemical Space Exploration

Scaffold decoration refers to the systematic modification of a core molecular structure to explore the surrounding chemical space and identify compounds with improved biological activity, selectivity, and pharmacokinetic properties. The this compound scaffold offers multiple points for such decoration.

The primary site for decoration is the secondary amine of the piperidine ring (following Boc deprotection). As mentioned previously, this position can be functionalized with a wide variety of substituents to probe interactions with biological targets.

Further diversity can be introduced by modifying the N-propyl group. For instance, the propyl chain could be replaced with other alkyl or aryl groups to explore the impact of steric and electronic properties on activity. Additionally, functional groups can be introduced onto the propyl chain to enable further chemical transformations.

Another strategy for scaffold decoration is to perform reactions on the piperidine ring itself. While less common, modifications such as oxidation or substitution at other positions on the ring can lead to novel chemical entities.

The combination of these decoration strategies allows for a comprehensive exploration of the chemical space around the this compound scaffold. This approach, often referred to as diversity-oriented synthesis, aims to generate a collection of compounds with a high degree of structural diversity, increasing the probability of identifying novel bioactive molecules.

Table 2: Scaffold Decoration Points on this compound

| Decoration Point | Potential Modifications |

| Piperidine Nitrogen | Acylation, Sulfonylation, Alkylation, Reductive Amination |

| N-Propyl Group | Variation of alkyl/aryl substituent, Introduction of functional groups |

| Piperidine Ring | Oxidation, Substitution |

Advanced Analytical Characterization Methodologies for Tert Butyl N Piperidin 4 Yl N Propylcarbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for the structural determination of tert-butyl N-(piperidin-4-yl)-N-propylcarbamate in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of each atom within the molecule.

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information, a full and unambiguous assignment of all proton and carbon signals for a molecule with overlapping resonances, such as this compound, necessitates the use of two-dimensional (2D) NMR experiments.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity between adjacent protons. For the piperidine (B6355638) ring, COSY correlations would be expected between the methine proton at position 4 (H4) and the adjacent methylene (B1212753) protons at H3/H5, as well as between H3/H5 and H2/H6. Similarly, correlations would be observed within the N-propyl group between the α-CH₂, β-CH₂, and γ-CH₃ protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, proton resonances. For instance, the signal for the piperidine C4 carbon would show a cross-peak with the H4 proton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). This is crucial for piecing together the molecular skeleton. Key HMBC correlations would include the correlation from the protons of the tert-butyl group to the carbamate (B1207046) carbonyl carbon, and from the α-CH₂ protons of the propyl group to the piperidine C4 carbon, confirming the N-substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. For example, NOE correlations between the piperidine H4 proton and the axial protons at H2/H6 would suggest a specific chair conformation of the piperidine ring.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: Chemical shifts (δ) are hypothetical and presented for illustrative purposes in ppm. Coupling constants (J) are in Hz.)

| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | Key HMBC Correlations |

|---|---|---|---|

| Piperidine C2/C6 | eq: ~2.9-3.1, ax: ~2.5-2.7 | ~45-50 | Protons to C4 |

| Piperidine C3/C5 | eq: ~1.8-2.0, ax: ~1.3-1.5 | ~30-35 | Protons to C4 |

| Piperidine C4 | ~3.8-4.0 | ~55-60 | Protons to Propyl-α, C2/C6 |

| N-Propyl α-CH₂ | ~3.0-3.2 (t) | ~50-55 | Protons to C4, Carbamate C=O |

| N-Propyl β-CH₂ | ~1.5-1.7 (sextet) | ~20-25 | Protons to α-CH₂, γ-CH₃ |

| N-Propyl γ-CH₃ | ~0.8-1.0 (t) | ~10-15 | Protons to β-CH₂ |

| Boc C(CH₃)₃ | ~1.45 (s) | ~28-30 | Protons to Boc-C, Boc C=O |

| Boc C(CH₃)₃ | - | ~79-82 | - |

Conformational Analysis and Dynamic NMR Studies

The piperidine ring of this compound is not static and can exist in different conformations, primarily chair forms. The bulky tert-butylcarbamate (B1260302) and N-propyl substituents on the nitrogen at position 4 will influence the equilibrium between conformations where these groups are axial versus equatorial.

Dynamic NMR (DNMR) studies, conducted at variable temperatures, can provide quantitative information about the energetics of these conformational changes, such as the ring inversion of the piperidine moiety. At low temperatures, the exchange between chair conformations may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for axial and equatorial protons, which would appear averaged at room temperature. The coalescence temperature of these signals can be used to calculate the free energy barrier (ΔG‡) for the conformational interchange.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise mass of the parent ion, which allows for the unambiguous confirmation of the molecular formula. It also provides information on the compound's structure through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI) and Electron Impact (EI) Fragmentation Patterns

Electrospray Ionization (ESI): As a soft ionization technique, ESI typically produces the protonated molecular ion [M+H]⁺. For this compound (C₁₅H₃₀N₂O₂), the expected exact mass of the [M+H]⁺ ion would be calculated and compared to the experimental value, with a mass accuracy typically within 5 ppm, confirming the elemental composition. Common fragmentation pathways in ESI-MS/MS would involve the loss of the tert-butyl group (as isobutylene, 56 Da) or the entire Boc group (100 Da).

Electron Impact (EI): EI is a higher-energy ionization technique that leads to more extensive fragmentation, providing a detailed "fingerprint" of the molecule. Key fragmentation patterns would likely include the loss of a propyl radical (•C₃H₇) and subsequent fragmentations of the piperidine ring and the Boc protecting group.

Table 2: Predicted HRMS Fragments for this compound

| Ion Formula | m/z (monoisotopic) | Description |

|---|---|---|

| [C₁₅H₃₁N₂O₂]⁺ | 271.2380 | Protonated Molecular Ion [M+H]⁺ |

| [C₁₁H₂₃N₂O₂]⁺ | 215.1754 | Loss of C₄H₈ (isobutylene) from Boc group |

| [C₁₀H₁₉N₂]⁺ | 167.1543 | Loss of Boc group (C₅H₉O₂) |

Isotopic Labeling Studies for Mechanistic Insights

To definitively confirm fragmentation mechanisms, isotopic labeling studies can be employed. For instance, selective deuterium (B1214612) labeling of the N-propyl group would result in a corresponding mass shift for any fragments containing this group. This allows for the precise tracking of atoms through the fragmentation cascade, providing strong evidence for proposed pathways and helping to distinguish between isomeric structures.

X-Ray Crystallography for Solid-State Structure Determination

Should this compound be amenable to crystallization, single-crystal X-ray diffraction offers the most definitive method for determining its three-dimensional structure in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles.

The analysis would unequivocally establish the piperidine ring's conformation (e.g., a chair conformation) and the relative stereochemistry of its substituents. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing arrangement. This information is fundamental for understanding the compound's solid-state properties and can provide a benchmark for comparison with computational models and solution-state conformational studies.

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. These different forms, or polymorphs, can exhibit varied physical properties. Investigating the polymorphic landscape of this compound is essential for ensuring consistency in its properties.

Polymorphism screening is typically conducted using techniques such as:

Powder X-ray Diffraction (PXRD): To identify different crystal forms based on their unique diffraction patterns.

Differential Scanning Calorimetry (DSC): To detect thermal events like melting and solid-solid transitions, which are often unique to each polymorph.

Thermogravimetric Analysis (TGA): To assess thermal stability and solvent content.

Spectroscopy (FTIR/Raman): To probe differences in molecular vibrations that arise from different crystal packing environments.

Co-crystallization involves combining the target molecule with a second, different molecule (a "co-former") in a defined stoichiometric ratio within a crystal lattice. This technique is used to modify the physicochemical properties of a compound. For this compound, potential co-formers could include pharmaceutically acceptable carboxylic acids, which could form strong hydrogen bonds or proton-transfer interactions with the basic piperidine nitrogen. The resulting co-crystals would be analyzed using the same techniques as for polymorphism to confirm their formation and characterize their properties.

Chromatographic Method Development and Validation for Purity and Isomeric Analysis

Chromatographic techniques are indispensable for separating and quantifying the main compound from impurities and potential isomers. Method development and validation ensure that the analytical procedures are accurate, precise, and reliable.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

As this compound is an achiral molecule, analysis of enantiomeric excess is not relevant to the compound itself. However, chiral HPLC methods would be critical for assessing the purity of the compound with respect to any potential chiral impurities. A validated chiral HPLC method can separate and quantify enantiomers of a contaminating substance, ensuring that the achiral target compound is free from unwanted stereoisomers.

Development of such a method would involve screening various chiral stationary phases (CSPs) and mobile phase conditions to achieve baseline separation between the main compound peak and the peaks of any chiral impurities.

Table 1: Illustrative Chiral HPLC Method Parameters for Impurity Analysis

| Parameter | Value/Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Ethanol with a basic additive (e.g., diethylamine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temp. | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

Impurity profiling is a mandatory step in the characterization of chemical compounds to identify and quantify components other than the main substance. thermofisher.com The combination of chromatography for separation and mass spectrometry for detection provides a powerful tool for this purpose. biomedres.us

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the primary technique for analyzing non-volatile and thermally sensitive impurities. A reverse-phase HPLC method, typically using a C18 column, is developed to separate the main compound from its potential impurities. The mass spectrometer, often equipped with an electrospray ionization (ESI) source, provides mass information that aids in the structural elucidation of these impurities. nih.gov

Potential organic impurities for this compound could include:

Unreacted starting materials (e.g., tert-butyl piperidin-4-ylcarbamate).

Byproducts from deprotection (e.g., N-propyl-piperidin-4-amine).

Products of side reactions.

Table 2: Example LC-MS Method Parameters for Impurity Profiling

| Parameter | Value/Condition |

| LC System | UPLC/HPLC |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) |

| Ionization Mode | ESI Positive |

| Mass Range | 50-1000 m/z |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and semi-volatile impurities, such as residual solvents or low-molecular-weight starting materials. thermofisher.com The sample is vaporized and separated on a capillary column before being detected by a mass spectrometer, which fragments the molecules to produce a characteristic mass spectrum for identification. lcms.cz

Table 3: Typical GC-MS Method Parameters for Volatile Impurity Analysis

| Parameter | Value/Condition |

| GC System | Gas Chromatograph with Mass Selective Detector |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temp. | 250 °C |

| Oven Program | 40 °C (2 min), ramp to 280 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35-500 m/z |

Through the rigorous application of these advanced analytical methodologies, a comprehensive profile of this compound can be established, ensuring its identity, purity, and solid-state characteristics are well-understood and controlled.

Computational and Theoretical Investigations of Tert Butyl N Piperidin 4 Yl N Propylcarbamate

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a robust computational method for predicting molecular geometries and energies, offering a good balance between accuracy and computational cost. rsc.org For tert-butyl N-(piperidin-4-yl)-N-propylcarbamate, a geometry optimization would be the first step. This process systematically alters the molecule's geometry to find the arrangement with the lowest electronic energy, corresponding to the most stable, or ground-state, structure. nih.gov Functionals such as B3LYP or ωB97X-D, combined with a basis set like 6-31G(d,p) or larger, are commonly used for such tasks on organic molecules. researchgate.netuni.lu

The output of a successful geometry optimization provides precise bond lengths, bond angles, and dihedral angles. For instance, it would define the chair conformation of the piperidine (B6355638) ring and the relative orientations of the propyl and tert-butyl carbamate (B1207046) groups.

Following optimization, a vibrational frequency analysis is crucial. This calculation determines the normal modes of vibration for the molecule. The primary purposes are twofold:

Confirmation of a True Minimum: A stable, optimized geometry will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point on the potential energy surface.

Prediction of Infrared Spectrum: The calculated vibrational frequencies and their intensities can be used to simulate the molecule's infrared (IR) spectrum, which can be compared with experimental data to validate the computational model. uni.lu

Table 1: Illustrative Optimized Geometric Parameters for this compound (Chair Conformation) Note: The following data is representative of typical values for similar structures and is for illustrative purposes.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

|---|---|---|---|---|---|

| Bond Length | C(2) | N(1) | - | - | 1.47 Å |

| Bond Length | N(1) | C(propyl) | - | - | 1.48 Å |

| Bond Length | N(carbamate) | C(carbonyl) | - | - | 1.38 Å |

| Bond Angle | C(2) | N(1) | C(6) | - | 111.5° |

| Dihedral Angle | C(2) | N(1) | C(6) | C(5) | -55.2° |

| Dihedral Angle | C(propyl) | N(carbamate) | C(4) | C(3) | 175.0° |

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. A higher HOMO energy suggests greater nucleophilicity or ease of oxidation. For this compound, the HOMO is expected to be localized primarily on the piperidine nitrogen and the carbamate nitrogen, as these are the most electron-rich centers.

LUMO: The LUMO is the orbital that is most likely to accept electrons. A lower LUMO energy indicates greater electrophilicity or ease of reduction. The LUMO in this molecule would likely be centered around the carbamate carbonyl group (C=O), specifically on the antibonding π* orbital.

The HOMO-LUMO gap (the energy difference between these two orbitals) is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: The following data is for illustrative purposes.

| Orbital | Energy (eV) | Primary Atomic Contribution | Implied Reactivity |

|---|---|---|---|

| HOMO | -6.2 eV | N(piperidine), N(carbamate) | Nucleophilic/Basic sites |

| LUMO | +1.5 eV | C=O (π* orbital) | Electrophilic site |

| HOMO-LUMO Gap | 7.7 eV | - | High kinetic stability |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire course of a chemical reaction, providing a detailed understanding of its mechanism.

By modeling a reaction, such as the N-alkylation of the piperidine ring, chemists can map the potential energy surface that connects reactants to products. This involves identifying and calculating the energies of all reactants, intermediates, transition states, and products. A transition state is the highest energy point along the lowest energy reaction path and represents the kinetic barrier to the reaction. Locating the transition state structure and confirming it has exactly one imaginary frequency is a key part of this analysis. This allows for the calculation of the activation energy, which determines the reaction rate.

Conformational Analysis and Energy Landscapes

Molecules with single bonds, like this compound, are flexible and can exist in multiple spatial arrangements called conformations. The piperidine ring itself can exist in chair, boat, and twist-boat conformations, with the chair form typically being the most stable.

A conformational analysis involves systematically exploring the potential energy surface by rotating key single bonds (e.g., the C-N bonds of the propyl and carbamate groups). This search identifies various low-energy conformers (local minima on the energy landscape). The relative energies of these conformers can be calculated, often as Gibbs free energy, to determine their populations at a given temperature according to the Boltzmann distribution. For substituted piperidines, a key aspect is determining the preference for substituents to be in an axial versus an equatorial position, which is influenced by steric hindrance and electronic effects like hyperconjugation or dipole-dipole interactions. The bulky tert-butyl and propyl groups are expected to strongly favor equatorial positions to minimize steric strain.

Table 3: Illustrative Relative Energies of Potential Conformers Note: The following data is for illustrative purposes. Energies are relative to the most stable conformer (Conformer A).

| Conformer ID | Piperidine Conformation | Propyl Group Orientation | tert-Butyl Group Orientation | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|---|

| A | Chair | Equatorial | Equatorial | 0.00 |

| B | Chair | Axial | Equatorial | +5.8 |

| C | Twist-Boat | - | - | +7.2 |

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. An MD simulation calculates the trajectory of individual atoms and molecules by numerically solving Newton's equations of motion, where the forces between particles and their potential energies are determined by molecular mechanics force fields.

For this compound, MD simulations would be instrumental in exploring its conformational landscape and dynamic behavior in various environments (e.g., in a vacuum or in different solvents). The piperidine ring is known to adopt a chair conformation primarily. MD simulations can reveal the timescale and energy barriers associated with ring inversion, although for a substituted piperidine like this, one chair conformation is likely to be significantly more stable.

Key areas of investigation in MD simulations of this molecule would include:

Conformational Preferences: Determining the preferred orientation of the substituents on the piperidine ring. The bulky tert-butoxycarbonyl (Boc) and the N-propyl groups attached to the nitrogen at position 4 will have specific rotational preferences to minimize steric hindrance. A detailed conformational analysis would likely show a preference for an equatorial position of the substituted amino group on the piperidine ring.

Rotational Dynamics: Analyzing the rotation around the C-N bonds of the carbamate group and the N-propyl group. The energy barriers for these rotations dictate the flexibility of the side chains. Computational studies on similar N-acyl and N-Boc systems have shown that the rotation around the amide/carbamate bond can have significant energy barriers, sometimes leading to observable rotamers in NMR spectroscopy. acs.org

Solvent Effects: Simulating the molecule in explicit solvent (e.g., water, chloroform) allows for the study of solute-solvent interactions, such as hydrogen bonding between the solvent and the carbamate's carbonyl oxygen. These interactions can influence the conformational equilibrium of the molecule.

Thermodynamic Properties: MD trajectories can be used to calculate thermodynamic properties such as free energy differences between different conformational states, providing a quantitative measure of their relative stabilities.

Force Field Development for Piperidine and Carbamate Systems

The accuracy of MD simulations is fundamentally dependent on the quality of the underlying force field. ethz.ch A force field is a set of potential energy functions and associated parameters designed to reproduce the geometry and interaction energies of molecules. For novel or specialized molecules like this compound, parameters may not be available in standard biomolecular force fields and may need to be developed or validated.

The development of force field parameters for the piperidine and carbamate moieties typically follows a systematic procedure:

Quantum Mechanical (QM) Calculations: High-level QM calculations (e.g., using Density Functional Theory, DFT) are performed on the target molecule or smaller, representative fragments. These calculations provide data on the equilibrium geometry (bond lengths, angles), vibrational frequencies, and conformational energy profiles (e.g., by scanning dihedral angles).

Parameter Derivation:

Partial Atomic Charges: Charges are derived to reproduce the QM electrostatic potential.

Bonded Parameters: Bond stretching and angle bending parameters are often fitted to reproduce the QM equilibrium geometry and vibrational frequencies.

Dihedral Parameters: Torsional parameters are the most critical for accurately describing conformational preferences. They are parameterized by fitting the force field's potential energy profile to the one calculated by QM for rotation around specific bonds.

Van der Waals Parameters: Lennard-Jones parameters are typically taken from generalized force fields and may be optimized to reproduce experimental properties like density and heat of vaporization for similar small molecules.

Force fields like the CHARMM General Force Field (CGenFF) and the General Amber Force Field (GAFF) are specifically designed to cover a wide range of drug-like organic molecules and provide a good starting point for parameterizing compounds containing piperidine and carbamate functionalities. nih.govnih.gov These force fields employ a hierarchical parameterization strategy, ensuring transferability and consistency.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Quantum mechanical calculations, particularly DFT, are widely used to predict spectroscopic properties with a high degree of accuracy. nih.gov These predictions are invaluable for confirming molecular structure by comparing theoretical spectra with experimental data.

For this compound, the molecular geometry would first be optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). nih.gov Following optimization, the spectroscopic properties are calculated.

NMR Spectra Prediction: The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory.

Predicted ¹H NMR Chemical Shifts

| Proton Group | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| tert-butyl | ~ 1.45 | Singlet, 9H |

| Piperidine H2, H6 (axial) | ~ 2.60 - 2.80 | Multiplet, 2H |

| Piperidine H2, H6 (equatorial) | ~ 3.00 - 3.20 | Multiplet, 2H |

| Piperidine H3, H5 (axial) | ~ 1.50 - 1.70 | Multiplet, 2H |

| Piperidine H3, H5 (equatorial) | ~ 1.80 - 2.00 | Multiplet, 2H |

| Piperidine H4 | ~ 3.80 - 4.10 | Multiplet, 1H |

| Propyl N-CH₂ | ~ 3.10 - 3.30 | Triplet, 2H |

| Propyl -CH₂- | ~ 1.50 - 1.65 | Sextet, 2H |

Predicted ¹³C NMR Chemical Shifts

| Carbon Group | Predicted Chemical Shift (ppm) |

|---|---|

| tert-butyl C(CH₃)₃ | ~ 80.0 |

| tert-butyl C(CH₃)₃ | ~ 28.5 |

| Carbamate C=O | ~ 155.0 |

| Piperidine C4 | ~ 50.0 - 53.0 |

| Piperidine C2, C6 | ~ 43.0 - 45.0 |

| Piperidine C3, C5 | ~ 30.0 - 32.0 |

| Propyl N-CH₂ | ~ 48.0 - 50.0 |

| Propyl -CH₂- | ~ 21.0 - 23.0 |

IR Spectra Prediction: The calculation of vibrational frequencies from the optimized geometry allows for the prediction of the infrared (IR) spectrum. The computed frequencies are often systematically overestimated compared to experimental values due to the neglect of anharmonicity and the gas-phase nature of the calculation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96) for better comparison with experimental spectra. nih.govnih.gov

Predicted Major IR Vibrational Frequencies

| Frequency (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 2970 - 2850 | C-H stretching (alkyl) | Strong |

| ~ 1700 | C=O stretching (carbamate) | Very Strong |

| 1470 - 1450 | C-H bending (CH₂) | Medium |

| 1365 | C-H bending (tert-butyl) | Medium-Strong |

| 1250 - 1150 | C-N stretching | Medium-Strong |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Patent Landscape and Intellectual Property in Synthetic Applications of Tert Butyl N Piperidin 4 Yl N Propylcarbamate

Analysis of Patented Synthetic Routes to tert-butyl N-(piperidin-4-yl)-N-propylcarbamate and Related Chemical Structures

A direct patent explicitly detailing the synthesis of this compound is not prominently found in a general search of patent literature. However, the patent landscape for structurally related N-Boc-protected piperidine (B6355638) derivatives is rich and provides significant insight into the likely synthetic strategies and areas of intellectual property focus. These patents often claim not just a single compound, but a class of related molecules and the methods for their preparation, frequently as key intermediates in the synthesis of pharmaceutically active compounds.

For instance, international patent application WO2014200786A1, and its European counterpart EP 3 008 069 B1, disclose the preparation of N-protected 6-(piperidin-4-ylcarbamoyl)piperidin-3-yl sulfonates. google.comgoogleapis.com These compounds are crucial intermediates in the synthesis of β-lactamase inhibitors. google.comgoogleapis.com While not the exact target molecule, the synthetic methodologies described are highly relevant. The patents cover the formation of amide bonds with the piperidine nitrogen and the use of the tert-butoxycarbonyl (Boc) protecting group, a key feature of this compound. The inventive steps in such patents often revolve around achieving high yields, stereoselectivity, and process scalability, which are critical for commercial drug development.

Similarly, patents for protein kinase B inhibitors, such as US10059714B2, often feature a variety of substituted piperidine scaffolds. google.com The intellectual property in these cases typically covers a Markush structure encompassing a wide range of possible substituents on the piperidine ring, which could include the N-propylcarbamate moiety of the subject compound. The core innovation protected by these patents is often the final active molecule, but the claims may also extend to novel intermediates and the synthetic pathways used to produce them.

The following table summarizes representative patents for compounds structurally related to this compound, highlighting the protected chemical space and its relevance.

| Patent Number | Title | Relevant Chemical Structures | Therapeutic Area of Final Product |

| WO2014200786A1 | Preparation of tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.i]octane-2-carboxamido)piperidine-1-carboxylate | N-protected piperidine amides | β-lactamase inhibitors |

| US10059714B2 | Protein kinase B inhibitors | Substituted piperidine derivatives | Cancer |

| WO2023249970A1 | Bifunctional compounds containing pyrimidine (B1678525) derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway | N-(Piperidin-4-yl)pyrimidine derivatives | Cancer |

Strategic Patenting of Novel Synthetic Methodologies Involving the Compound

The strategic patenting of novel synthetic methodologies involving this compound and its analogs is a key aspect of protecting innovation in the pharmaceutical and chemical industries. Companies often seek patent protection not only for the final product but also for the specific, efficient, and scalable processes used to create it. This can create a significant competitive advantage.

Patenting a synthetic route can involve several strategies:

Novel Reagents or Catalysts: A patent could claim a new catalyst or reagent that facilitates a key step in the synthesis of the N-Boc-protected piperidine derivative with higher yield, purity, or enantioselectivity.

Improved Process Conditions: Innovations in reaction conditions, such as temperature, pressure, solvent systems, or purification methods, that lead to a more economical or environmentally friendly process can be patentable. The patent for the preparation of intermediates for β-lactamase inhibitors, for example, emphasizes the avoidance of hazardous reagents like diazomethane (B1218177) and the achievement of high yields. google.comgoogleapis.com

Telescoped or One-Pot Syntheses: Developing a synthetic sequence where multiple steps are carried out in a single reaction vessel without isolating intermediates can be a significant process improvement and a strong basis for a patent.

The intellectual property strategy often involves filing a combination of composition of matter claims (for the final product and novel intermediates) and process claims (for the synthetic methods). This multi-layered approach provides broader protection and can prevent competitors from easily designing around the patents.

Intellectual Property Considerations in the Downstream Chemical and Synthetic Applications

The intellectual property surrounding this compound has significant implications for its downstream applications. As a versatile intermediate, this compound can be used in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical industry.

The existence of patents covering the use of this or similar piperidine derivatives as building blocks can impact the freedom to operate for researchers and companies looking to develop new drugs. For example, if a patent claims a genus of compounds that includes a final product synthesized from this compound, the developers of that new product would need to license the existing patent.

Furthermore, the patent landscape for the final products themselves will dictate the commercial viability of using this intermediate. As seen in the case of protein kinase B inhibitors and CDK2 degraders, the piperidine moiety is often a key component that interacts with the biological target. google.comgoogle.com Therefore, the patents on these final products are the most critical piece of intellectual property. However, patents on the key intermediates and their synthesis can provide an earlier and broader scope of protection, effectively controlling the supply chain for the production of the final drug.

Future Research Directions and Emerging Methodologies for Tert Butyl N Piperidin 4 Yl N Propylcarbamate

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of tert-butyl N-(piperidin-4-yl)-N-propylcarbamate and its derivatives is well-suited for adaptation to flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, higher reproducibility, and the potential for rapid library synthesis.